rac-(1R,2R)-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylicacid
Description
The compound rac-(1R,2R)-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a trifluoromethyl group and a (9H-fluoren-9-yl)methoxycarbonyl (Fmoc)-protected aminomethyl substituent. Wt.: 501.70, ), where the methyl group is replaced with a trifluoromethyl group, and an additional methylene bridge links the Fmoc-protected amine to the cyclopropane ring.
The trifluoromethyl group introduces strong electron-withdrawing effects, likely enhancing metabolic stability and influencing binding interactions with biological targets .
Properties
IUPAC Name |
(1S,2S)-1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)17-9-20(17,18(26)27)11-25-19(28)29-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,25,28)(H,26,27)/t17-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICPEDRXBDGCPU-FXAWDEMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the trifluoromethyl group, and protection of the amino group with the fluorenylmethoxycarbonyl group. The following is a general synthetic route:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed via a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reagent under basic conditions.
Final Assembly: The protected amino group is then coupled with the cyclopropane ring containing the trifluoromethyl group and carboxylic acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Bases such as piperidine or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Deprotection: Formation of the free amino compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Key Differences :
- The trifluoromethyl group in the target compound introduces unique electronic and hydrophobic properties absent in methyl- or hydrogen-substituted analogs .
Fluorinated Cyclopropane Carboxylic Acids
Fluorinated cyclopropane derivatives exhibit distinct pharmacological profiles:
Key Differences :
- The trifluoromethyl group in the target compound is more electronegative and lipophilic than difluorophenyl or hydroxymethyl substituents, likely altering solubility and target affinity .
Stereochemical Variations
Chirality significantly impacts bioactivity:
- rac-(1r,2s)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (CID: 39235302): Demonstrates how stereochemistry influences amine functionality and salt formation, contrasting with the carboxylic acid group in the target compound .
- rac-(1R,2R)-2-methoxycyclopentan-1-amine hydrochloride (CAS: 2059907-95-6): Highlights the role of methoxy and amine groups in stereochemical contexts .
Key Insight : The (1R,2R) configuration in the target compound may optimize spatial alignment with biological targets compared to other stereoisomers .
Computational and Bioactivity Comparisons
Computational studies reveal structural and bioactivity relationships:
- Similarity Metrics: Tanimoto and Dice coefficients quantify molecular similarity based on fingerprint bit vectors. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto coefficients . Analogous methods could assess the target compound’s resemblance to known bioactive molecules .
- Bioactivity Clustering: Compounds with similar chemical structures often cluster by bioactivity profiles. For instance, hierarchical clustering of 37 small molecules linked structural similarity to shared protein targets and modes of action . The trifluoromethyl and Fmoc groups in the target compound may drive unique target interactions compared to non-fluorinated analogs .
Data Tables
Table 1: Comparison of Structural Analogs
Biological Activity
The compound rac-(1R,2R)-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a synthetic organic molecule with potential biological applications. It features a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are known to enhance biological activity through various mechanisms. This article explores its biological activity, including its effects in medicinal chemistry, particularly in anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound may stem from its ability to interact with specific enzymes or receptors involved in cellular processes. The trifluoromethyl group has been shown to increase the potency of similar compounds by enhancing their metabolic stability and bioavailability.
Anticancer Activity
Recent studies have highlighted the importance of trifluoromethylated compounds in anticancer drug development. For instance, a study on isoxazole derivatives containing trifluoromethyl groups demonstrated significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The lead compound in that study exhibited an IC50 value of 2.63 μM, indicating potent activity .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of rac-(1R,2R)-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid on cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.63 | Apoptosis |
| Anticancer | PC-3 | 3.09 | Cell Cycle Arrest |
| Cytotoxicity | Various | TBD | ROS Production |
Case Studies
A case study involving a related compound with a similar structure demonstrated that the introduction of a trifluoromethyl group significantly enhanced the compound's binding affinity to target proteins involved in tumor growth regulation. This finding suggests that rac-(1R,2R)-1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid may exhibit comparable or enhanced binding properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
